

(S)-(+)-1-Chloro-2-methylbutane chemical properties

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Compound of Interest

Compound Name: (S)-(+)-1-Chloro-2-methylbutane

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An In-depth Technical Guide to (S)-(+)-1-Chloro-2-methylbutane

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a chiral halogenated organic compound with significant applications in stereoselective synthesis.^[1] As a versatile chiral building block, it serves as a crucial intermediate in the production of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries.^[2] Its defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is critical for drug efficacy and safety.^[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and purification, and its key chemical reactions.

Chemical and Physical Properties

The properties of (S)-(+)-1-Chloro-2-methylbutane are summarized below. This data is essential for its handling, application in reactions, and purification.

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	(2S)-1-chloro-2-methylbutane	[3]
CAS Number	40560-29-0	[2][3][4]
Molecular Formula	C ₅ H ₁₁ Cl	[2][3][4]
Molecular Weight	106.59 g/mol	[2][3][4]
Appearance	Colorless clear liquid	[1][2]
Purity	≥ 98% (GC)	[2]

Physical and Spectroscopic Data

Property	Value	Reference
Boiling Point	99 - 101 °C	[2]
Density	0.89 g/mL	[2][4]
Melting Point	-104 °C	[5]
Refractive Index (n _{20/D})	1.41 - 1.412	[2]
Optical Rotation ([α] _{20/D})	+1.3° to +2.3° (neat)	[2][6]
Specific Rotation	+1.7° (neat)	[4][6]

Safety and Handling

Property	Value	Reference
Flash Point	0 °C (32 °F) - closed cup	
GHS Classification	Flammable Liquid, Category 2	[3][7]
Hazard Statements	H225: Highly flammable liquid and vapor	[3][7]
Storage Temperature	2 - 8 °C (Refrigerator)	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis are crucial for researchers working with this compound.

Synthesis from (S)-(-)-2-Methyl-1-butanol

A common method for the preparation of **(S)-(+)-1-Chloro-2-methylbutane** involves the reaction of its corresponding alcohol, (S)-(-)-2-methyl-1-butanol, with a chlorinating agent. While direct reaction with concentrated HCl is effective for tertiary alcohols, reagents like thionyl chloride (SOCl_2) or phosphorus trichloride (PCl_3) are often preferred for primary alcohols to minimize carbocation rearrangements and side reactions.^[8]

Methodology:

- **Reaction Setup:** In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with (S)-(-)-2-methyl-1-butanol.
- **Reagent Addition:** Thionyl chloride (SOCl_2) is added dropwise to the alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is typically performed at a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is carefully poured over ice water to quench any remaining thionyl chloride.
- **Extraction:** The product is extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether.
- **Washing:** The organic layer is subsequently washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
- **Drying and Concentration:** The organic extract is dried over an anhydrous drying agent (e.g., anhydrous MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

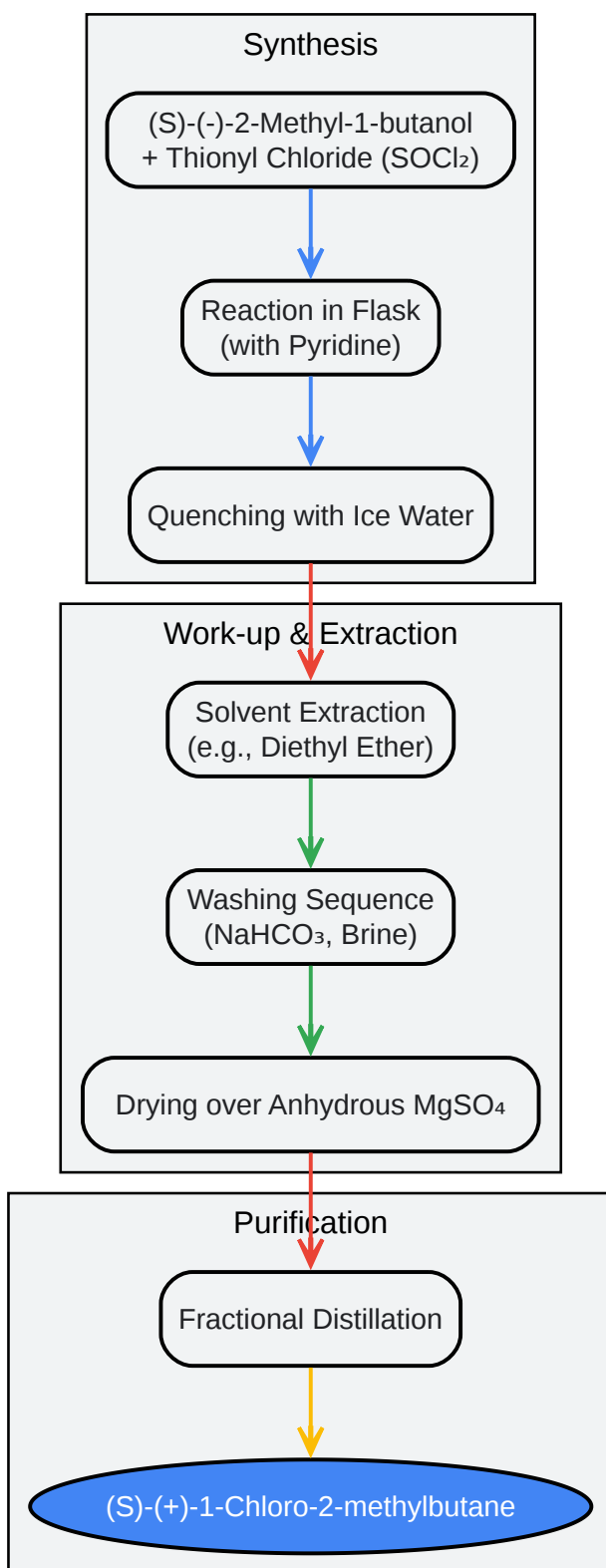
Purification is essential to achieve the high purity required for subsequent synthetic applications.^[5]

Methodology:

- **Acid Wash:** The crude **(S)-(+)-1-Chloro-2-methylbutane** is stirred vigorously with concentrated sulfuric acid (95% H₂SO₄). The acid layer is replaced if it becomes colored and the process is repeated until it remains colorless.^[5]
- **Neutralization:** The organic layer is then washed with a saturated sodium carbonate (Na₂CO₃) solution to neutralize any residual acid.^[5]
- **Water Wash:** A subsequent wash with distilled water is performed to remove any remaining inorganic salts.^[5]
- **Drying:** The purified product is dried over anhydrous magnesium sulfate (MgSO₄).^[5]
- **Distillation:** The final purification is achieved by fractional distillation under atmospheric or reduced pressure to obtain the pure **(S)-(+)-1-Chloro-2-methylbutane**.^[5]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

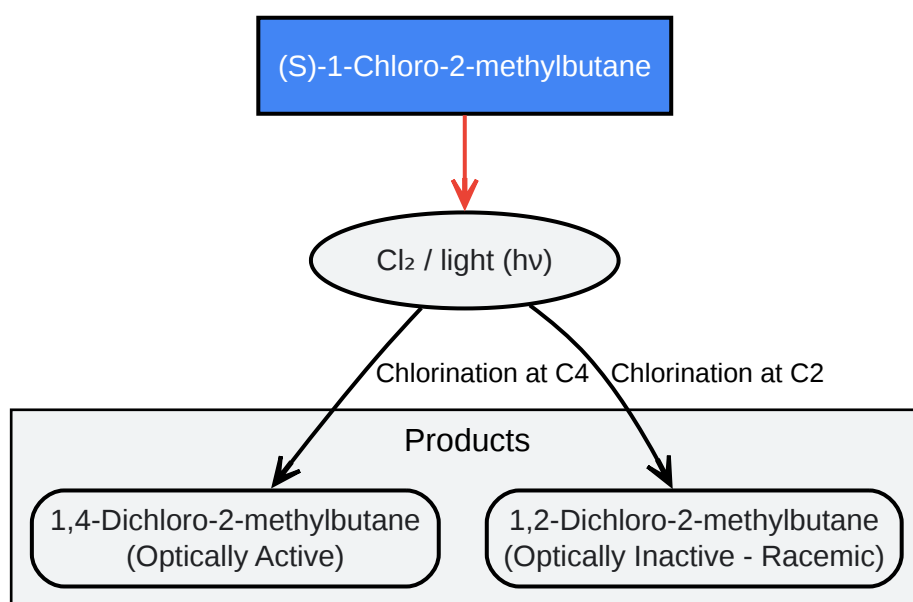


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Caption: Workflow for the synthesis and purification of **(S)-(+)-1-Chloro-2-methylbutane**.

Free-Radical Chlorination Pathway

(S)-(+)-1-Chloro-2-methylbutane undergoes light-induced free-radical chlorination with Cl_2 to yield a mixture of dichlorinated products.[9][10] This reaction highlights the potential for further functionalization, though it can impact the stereochemistry of the molecule.



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Caption: Reaction pathway for the free-radical chlorination of **(S)-(+)-1-Chloro-2-methylbutane**.

Chemical Reactivity and Applications

(S)-(+)-1-Chloro-2-methylbutane is a valuable reagent in organic synthesis due to its reactivity in several key transformations.

- **Nucleophilic Substitution:** The chlorine atom can be displaced by a wide range of nucleophiles, making it a key substrate for introducing new functional groups at a chiral center. For instance, reaction with aqueous potassium hydroxide (KOH) can lead to the formation of 2-methyl butanol via a substitution reaction.[11]
- **Grignard Reagent Formation:** It can be used to form a Grignard reagent. This organometallic compound is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of

more complex chiral molecules.[5] The Grignard reagent derived from this compound has been employed in the preparation of optically active secondary carbinols.[5]

- Free-Radical Halogenation: As illustrated in the diagram above, further halogenation can occur under UV light.[9][10] The reaction at the C2 position proceeds through a planar free radical, leading to a racemic mixture of the 1,2-dichloro product, rendering it optically inactive.[10][12] In contrast, chlorination at the C4 position does not affect the existing chiral center, resulting in an optically active product.[10]

Conclusion

(S)-(+)-1-Chloro-2-methylbutane is a cornerstone chiral building block in modern organic and pharmaceutical chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the asymmetric synthesis of complex molecular targets. A thorough understanding of its handling, synthesis, and reaction pathways is essential for researchers and scientists aiming to leverage its unique stereochemical attributes in drug development and other advanced applications.

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